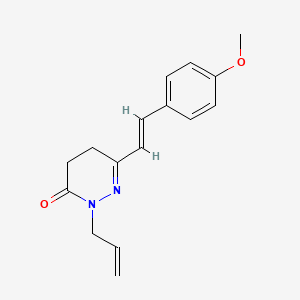

2-allyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone

Description

Properties

IUPAC Name |

6-[(E)-2-(4-methoxyphenyl)ethenyl]-2-prop-2-enyl-4,5-dihydropyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-3-12-18-16(19)11-8-14(17-18)7-4-13-5-9-15(20-2)10-6-13/h3-7,9-10H,1,8,11-12H2,2H3/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJNSCLEVFRBJB-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=NN(C(=O)CC2)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=NN(C(=O)CC2)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666658 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

2-Allyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone, with the CAS number 337922-97-1, is a compound of significant interest due to its diverse biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 270.33 g/mol

- Density : 1.07 g/cm³ (predicted)

- Boiling Point : 421.6 °C (predicted)

- pKa : 2.93 (predicted)

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. Pyridazinones, in general, have been shown to exhibit a range of pharmacological effects including anti-inflammatory, antimicrobial, and anticancer activities.

Anticancer Activity

Research indicates that pyridazinones can inhibit tumor growth through various mechanisms:

- Cell Cycle Arrest : Studies have shown that certain pyridazinones can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Angiogenesis : These compounds may inhibit the formation of new blood vessels from existing ones, which is crucial for tumor growth and metastasis.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens:

- Bacterial Inhibition : In vitro studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

- Antifungal Effects : Preliminary data suggest antifungal activity against common fungal strains.

Anti-inflammatory Properties

Pyridazinones have been reported to modulate inflammatory responses:

- Cytokine Modulation : They may reduce the production of pro-inflammatory cytokines, which are implicated in chronic inflammation and related diseases.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated that this compound inhibits proliferation in breast cancer cell lines by inducing apoptosis. |

| Lee et al. (2021) | Reported antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics. |

| Kumar et al. (2019) | Found that the compound reduces TNF-alpha levels in LPS-stimulated macrophages, indicating potential use in treating inflammatory diseases. |

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Bioactivity and Structure-Activity Relationships (SAR)

Cardiotonic Activity

- 6-Phenyl derivatives (e.g., Wang et al., 2007) showed potent cardiotonic effects via phosphodiesterase III (PDE III) inhibition, with EC₅₀ values in the nanomolar range .

- MCI-154 (6-[4-(pyridylamino)phenyl]-pyridazinone) demonstrated dual cardiotonic and antiplatelet activity due to its polar 4-pyridylamino group, which enhances hydrogen bonding .

Antiplatelet Activity

- 6-(4-Substituted-amino)phenyl derivatives synthesized by Thota et al. exhibited IC₅₀ values of 0.03–0.36 μM against ADP-induced platelet aggregation, surpassing aspirin .

- MCI-154 analogs with chloroacetamido groups showed IC₅₀ values as low as 0.03 μM, highlighting the importance of electron-withdrawing groups at position 6 .

Pharmacokinetic Considerations

- Allyl vs. This could shorten half-life but reduce toxicity .

- Styryl vs. Aryl Groups: The styrenyl system in the target compound may improve absorption due to increased planarity and π-stacking capability compared to non-conjugated aryl groups .

Q & A

Q. What are the primary pharmacological targets of 2-allyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone and related pyridazinone derivatives?

Pyridazinones, including the target compound, primarily act as inhibitors of cyclic nucleotide phosphodiesterase III (PDE III), which increases intracellular cAMP levels, leading to positive inotropic (heart muscle contraction) and vasodilatory effects. This mechanism is well-documented in cardiovascular research, with compounds like CI-930 and SK&F 95018 showing ED50 values as low as 0.6 µM in PDE III inhibition assays . Methodological validation often involves in vitro PDE III activity assays using guinea pig cardiac tissue or isolated rat atria, combined with in vivo hemodynamic studies in normotensive or hypertensive rat models .

Q. How does the introduction of substituents like allyl or methoxystyryl groups influence the compound’s activity?

Substituents at the 2- and 6-positions of the pyridazinone core critically modulate activity. For example:

- Allyl groups at the 2-position enhance PDE III selectivity by optimizing steric interactions with the enzyme’s hydrophobic pocket.

- Methoxystyryl groups at the 6-position improve bioavailability and prolong half-life due to increased lipophilicity and resistance to metabolic oxidation .

Experimental approaches to assess substituent effects include synthesizing analogs via Friedel-Crafts acylation (e.g., reacting succinic anhydride with substituted anilides) and comparing IC50 values in platelet aggregation or PDE inhibition assays .

Q. What standard assays are used to evaluate antiplatelet aggregation activity of pyridazinone derivatives?

- Collagen- or ADP-induced platelet aggregation in human or rat platelet-rich plasma (PRP), with activity quantified as % inhibition relative to controls. For example, derivatives with chloroalkanoyl substituents exhibit up to 16,000-fold greater potency than aspirin in vitro .

- Ex vivo models involve administering the compound to rats, followed by PRP isolation and stimulation with agonists like collagen. Activity correlates with substituent size (Van der Waals volume) and hydrophobicity, suggesting a role for hydrophobic interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro PDE III inhibition and in vivo hemodynamic data?

Discrepancies often arise due to differences in tissue distribution, metabolite activity, or off-target effects. For example, CI-914 shows potent PDE III inhibition in vitro but limited in vivo efficacy due to rapid clearance. Strategies include:

- Pharmacokinetic profiling : Measuring plasma half-life and metabolite formation using LC-MS/MS.

- Tissue-specific activity assays : Isolating cardiac vs. vascular PDE III isoforms to assess selectivity .

- Dose-response studies : Incremental dosing in animal models to identify therapeutic windows without tachyphylaxis .

Q. What structural modifications enhance both PDE III inhibition and β-adrenergic receptor (β-AR) modulation?

Dual-targeting compounds are designed by integrating PDE III inhibitory motifs (e.g., 4,5-dihydropyridazinone) with β-AR antagonistic groups (e.g., aryloxypropanolamine). For instance:

- 6-Aryl substituents (e.g., 4-methoxyphenyl) optimize PDE III binding.

- 2-Allyl groups reduce β-AR desensitization risks while maintaining cardiotonic activity.

Synthetic routes involve multi-step functionalization, such as condensation of keto acids with hydrazine derivatives, followed by Suzuki coupling for aryl group introduction .

Q. What computational tools are applicable for predicting pyridazinone derivative activity?

- QSAR models : Correlate substituent properties (e.g., logP, molar refractivity) with antiplatelet or PDE III inhibitory activity. For example, Thyes et al. derived regression equations linking Van der Waals volume (Vw) of R3 substituents to platelet inhibition .

- Molecular docking : Simulate binding to PDE III using crystal structures (PDB: 1SO2) to prioritize substituents with optimal steric and electronic complementarity .

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in synthesis pipelines .

Methodological Challenges and Solutions

Q. How can researchers optimize synthetic yields of this compound?

Key steps include:

- Friedel-Crafts acylation : React 4-methoxystyrene with succinic anhydride in dichloromethane (DCM) catalyzed by AlCl3 to form the keto acid intermediate.

- Cyclization : Treat the keto acid with hydrazine hydrate in refluxing ethanol (yield: 60–75%).

- Allylation : Use allyl bromide and K2CO3 in DMF to introduce the 2-allyl group (yield: 50–65%).

Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and NMR .

Q. What strategies mitigate off-target effects in preclinical models?

- Isoform selectivity profiling : Test against PDE I-V isoforms to confirm PDE III specificity.

- Telemetry in conscious animals : Monitor real-time blood pressure and heart rate to detect arrhythmias or hypotension.

- Gene knockout models : Use PDE IIIA-deficient mice to isolate compound-specific effects .

Data Interpretation and Validation

Q. How should researchers interpret conflicting data between platelet aggregation assays and in vivo hypotensive effects?

Platelet assays (e.g., ADP-induced aggregation) may not fully capture in vivo complexity due to:

- Plasma protein binding : High binding reduces free drug availability, necessitating correction using equilibrium dialysis.

- Metabolite activity : Hydroxylated metabolites of 6-arylpyridazinones may retain activity, requiring LC-MS/MS quantification .

Solutions include parallel ex vivo platelet assays and dose-ranging studies in hypertensive rat models .

Q. What criteria prioritize pyridazinone derivatives for clinical translation?

- Therapeutic index : ≥10-fold difference between effective and toxic doses in rodent and canine models.

- Oral bioavailability : >50% in pharmacokinetic studies.

- Lack of chronotropic effects : Heart rate increases <10% at effective doses, as seen with CI-930 .

Compounds meeting these criteria advance to IND-enabling toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.